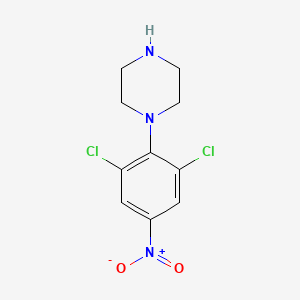
1-(2,6-Dichloro-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H11Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates can yield the desired compound.
Industrial production methods for piperazine derivatives often involve catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be used to produce piperazine derivatives . These methods are preferred due to their high selectivity and efficiency.
Análisis De Reacciones Químicas
1-(2,6-Dichloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex.
Comparación Con Compuestos Similares
1-(2,6-Dichloro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Nitrophenyl)piperazine: This compound also contains a nitrophenyl group but lacks the chlorine atoms present in this compound.
1-Benzyl-4-(2,3-Dichloro-6-nitrophenyl)piperazine: This derivative has a benzyl group attached to the piperazine ring, along with dichloro and nitro substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11Cl2N3O2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
1-(2,6-dichloro-4-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H11Cl2N3O2/c11-8-5-7(15(16)17)6-9(12)10(8)14-3-1-13-2-4-14/h5-6,13H,1-4H2 |
Clave InChI |
YHMQKYDOSZAVCI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


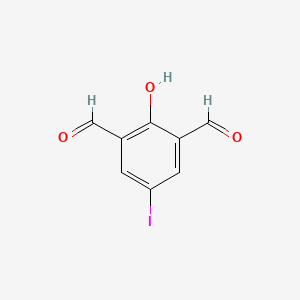

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)

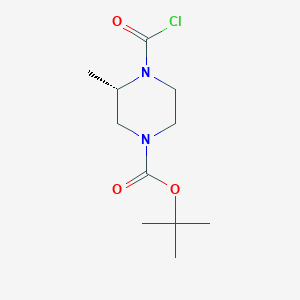
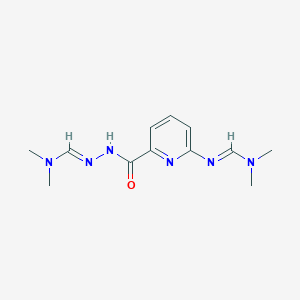



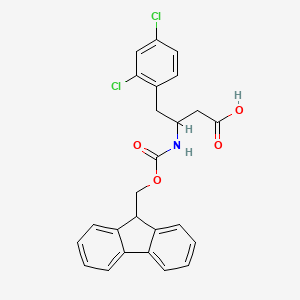
![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

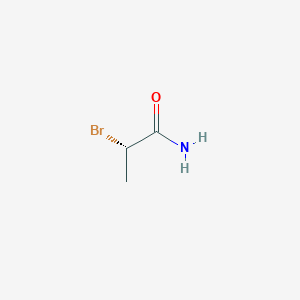
![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)
